molecular formula C14H17NO4S B2441082 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide CAS No. 1795441-96-1

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide

Cat. No.: B2441082
CAS No.: 1795441-96-1
M. Wt: 295.35
InChI Key: HQBBRBUYZYJJAF-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide typically involves the reaction of furan derivatives with benzenesulfonyl chloride under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Furan-2-carboxamide: Another furan derivative with similar biological activities.

    Benzenesulfonamide: A simpler sulfonamide compound with various pharmacological properties.

    2-Hydroxy-3-methylfuran: A related furan compound with different substituents.

Uniqueness: N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is unique due to its combination of a furan ring, a hydroxy group, and a benzenesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-14(16,10-12-6-5-9-19-12)11-15-20(17,18)13-7-3-2-4-8-13/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBBRBUYZYJJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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